Cas no 2418718-72-4 (tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate)

Tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate is a specialized organic compound with potential applications in medicinal chemistry. It features a piperazine core and a unique substituent pattern, offering enhanced stability and specificity in chemical reactions. The presence of the prop-2-yn-1-yl group and the aminomethyl group provides versatility for synthetic modifications, making it a valuable intermediate in the development of novel pharmaceuticals.
tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate structure
2418718-72-4 structure
商品名:tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate
CAS番号:2418718-72-4
MF:C19H27N3O2
メガワット:329.436584711075
CID:5678411
PubChem ID:165980868

tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
    • EN300-26626257
    • 2418718-72-4
    • tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate
    • インチ: 1S/C19H27N3O2/c1-5-6-15-11-16(14-20)13-17(12-15)21-7-9-22(10-8-21)18(23)24-19(2,3)4/h1,11-13H,6-10,14,20H2,2-4H3
    • InChIKey: ZZDMGCKDUMCMAO-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCN(C2C=C(CC#C)C=C(CN)C=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 329.21032711g/mol
  • どういたいしつりょう: 329.21032711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 469
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 58.8Ų

tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26626257-1.0g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4 95.0%
1.0g
$2877.0 2025-03-20
Enamine
EN300-26626257-10.0g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4 95.0%
10.0g
$12371.0 2025-03-20
Enamine
EN300-26626257-0.05g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4 95.0%
0.05g
$2416.0 2025-03-20
Enamine
EN300-26626257-2.5g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4 95.0%
2.5g
$5639.0 2025-03-20
Enamine
EN300-26626257-0.1g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4 95.0%
0.1g
$2531.0 2025-03-20
Enamine
EN300-26626257-10g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4
10g
$12371.0 2023-09-12
Enamine
EN300-26626257-5.0g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4 95.0%
5.0g
$8344.0 2025-03-20
Enamine
EN300-26626257-0.5g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4 95.0%
0.5g
$2761.0 2025-03-20
Enamine
EN300-26626257-1g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4
1g
$2877.0 2023-09-12
Enamine
EN300-26626257-0.25g
tert-butyl 4-[3-(aminomethyl)-5-(prop-2-yn-1-yl)phenyl]piperazine-1-carboxylate
2418718-72-4 95.0%
0.25g
$2646.0 2025-03-20

tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate 関連文献

tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylateに関する追加情報

Professional Introduction to tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate (CAS No. 2418718-72-4)

tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2418718-72-4, belongs to a class of molecules that exhibit promise in modulating biological pathways relevant to neurological and cardiovascular functions. The intricate molecular framework of this compound, featuring a tert-butyl group, an aminomethyl side chain, and a prop-2-yn-1-yl (propargyl) substituent on a phenylpiperazine core, contributes to its distinctive pharmacological profile.

The phenylpiperazine scaffold is a well-documented motif in drug discovery, known for its versatility in interacting with various neurotransmitter receptors. In particular, derivatives of this scaffold have been extensively studied for their potential in treating conditions such as depression, anxiety, and chronic pain. The presence of the aminomethyl group in tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate introduces a reactive site for further chemical modification, enabling the synthesis of analogs with tailored biological activities. This feature makes the compound a valuable intermediate in the development of novel therapeutic agents.

The propargyl group (prop-2-yn-1-yl) is another key structural element that enhances the compound's utility in medicinal chemistry. Propargyl alkylation is a common strategy used to introduce bioisosteric functionalities or to facilitate further derivatization via copper-catalyzed coupling reactions, such as the Sonogashira coupling. This reactivity allows for the construction of complex molecular architectures, including peptidomimetics and heterocyclic systems, which are often essential for achieving high affinity and selectivity in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate with target proteins more accurately. Studies suggest that the compound may interact with serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine receptors (e.g., D2), which are critical for regulating mood, cognition, and motor control. The bulky tert-butyl group may contribute to favorable binding interactions by sterically hindering non-specific binding sites, thereby improving receptor selectivity.

In vitro pharmacological assays have demonstrated that derivatives of this class exhibit potential as scaffolds for developing treatments against neurological disorders. For instance, modifications at the amine position or the propargyl moiety can fine-tune pharmacokinetic properties such as solubility and metabolic stability. Additionally, the phenolic hydroxyl group adjacent to the piperazine ring provides an opportunity for hydrogen bonding interactions with biological targets, further enhancing binding affinity.

The synthesis of tert-butyl 4-3-(aminomethyl)-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. Key synthetic steps include nucleophilic substitution reactions to introduce the amine and propargyl functionalities, followed by protection-deprotection strategies to ensure regioselective functionalization. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing reaction times and improving yields.

From a medicinal chemistry perspective, the structural features of this compound make it an attractive candidate for further exploration in drug development pipelines. The combination of lipophilicity provided by the aromatic rings and propargyl group, coupled with polar interactions from the amine and carboxylic acid functionalities (if present), suggests potential oral bioavailability and target engagement. Furthermore, its amenability to derivatization allows chemists to explore structure-function relationships systematically.

Current research is focused on expanding the chemical space around this scaffold by incorporating diverse substituents at various positions. Techniques such as library synthesis and high-throughput screening are being employed to identify lead compounds with enhanced pharmacological profiles. The growing interest in kinase inhibitors and G-protein coupled receptor modulators has also spurred investigations into how modifications of this core structure can influence activity against these targets.

The role of computational tools in optimizing lead compounds cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations are increasingly used to predict how changes in structure will affect binding affinity and metabolic stability. These predictions guide experimental efforts toward higher success rates in developing viable drug candidates from compounds like tert-butyl 4-3-(aminomethyl)-5-(prop

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